molecular formula C7H7F3N2 B6152324 4-methyl-3-(trifluoromethyl)pyridin-2-amine CAS No. 2172533-03-6

4-methyl-3-(trifluoromethyl)pyridin-2-amine

Cat. No.: B6152324
CAS No.: 2172533-03-6
M. Wt: 176.1
InChI Key:
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Description

4-methyl-3-(trifluoromethyl)pyridin-2-amine is a chemical compound characterized by the presence of a trifluoromethyl group and a methyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3-(trifluoromethyl)pyridin-2-amine typically involves the reaction of 2-fluoro-4-methyl-3-(trifluoromethyl)pyridine with an amine source. One common method includes the use of ethylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like dimethyl sulfoxide at elevated temperatures (around 130°C) for an extended period (24 hours) to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-methyl-3-(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the trifluoromethyl group to a difluoromethyl group.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are typical for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives.

Scientific Research Applications

4-methyl-3-(trifluoromethyl)pyridin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-methyl-3-(trifluoromethyl)pyridin-2-amine exerts its effects is primarily through its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. It may inhibit or activate specific enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-3-(trifluoromethyl)pyridin-2-amine is unique due to the specific positioning of the methyl and trifluoromethyl groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it valuable in the development of targeted therapies and advanced materials .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 4-methyl-3-(trifluoromethyl)pyridin-2-amine can be achieved through a multi-step process involving the introduction of the methyl and trifluoromethyl groups onto the pyridine ring, followed by the conversion of the resulting intermediate to the amine.", "Starting Materials": [ "2-chloro-4-methylpyridine", "trifluoroacetic acid", "sodium hydride", "ammonium chloride", "ethyl acetate", "methanol", "water" ], "Reaction": [ "Step 1: 2-chloro-4-methylpyridine is reacted with trifluoroacetic acid in the presence of sodium hydride to yield 4-methyl-3-trifluoromethylpyridine.", "Step 2: The resulting intermediate is then treated with ammonium chloride in a solvent mixture of ethyl acetate, methanol, and water to yield 4-methyl-3-(trifluoromethyl)pyridin-2-amine." ] }

CAS No.

2172533-03-6

Molecular Formula

C7H7F3N2

Molecular Weight

176.1

Purity

95

Origin of Product

United States

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